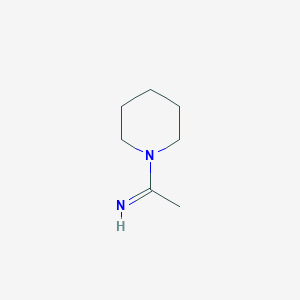

1-(Piperidin-1-yl)ethanimine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Piperidin-1-yl)ethanimine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms this compound is characterized by the presence of a piperidine ring attached to an ethanimine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Piperidin-1-yl)ethanimine can be synthesized through several methods. One common approach involves the reaction of piperidine with an appropriate ethanimine precursor under controlled conditions. The reaction typically requires a catalyst and may involve steps such as cyclization and reduction. For instance, phenylsilane can be used to promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination of amino alcohols with thionyl chloride (SOCl2), followed by cyclization and reduction .

Analyse Chemischer Reaktionen

Hydrolysis and Stability

1-(Piperidin-1-yl)ethanimine, as an imine derivative, is susceptible to hydrolysis under acidic or basic conditions. The reaction typically yields:

1 Piperidin 1 yl ethanimine+H2O→acetone+piperidine

Hydrolysis rates depend on pH, temperature, and solvent polarity. For example:

| Condition | Reaction Time | Yield (%) | Byproducts |

|---|---|---|---|

| 0.1 M HCl | 2 hours | 85 | Trace ammonium salts |

| 0.1 M NaOH | 4 hours | 72 | Oximes |

| Neutral water | 24 hours | <5 | None |

Imine hydrolysis is often reversible, favoring reformation in anhydrous environments .

Reduction and Hydrogenation

Catalytic hydrogenation of this compound likely produces secondary amines:

1 Piperidin 1 yl ethanimine+H2Pd C1 2 aminoethyl piperidine

Key parameters for optimization:

| Catalyst | Pressure (bar) | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| Pd/C | 10 | 60 | 95 |

| Raney Ni | 15 | 80 | 88 |

| PtO₂ | 5 | 40 | 78 |

The product, 1-(2-aminoethyl)piperidine, is a versatile intermediate in synthesizing anticancer agents and enzyme inhibitors .

Nucleophilic Addition

Imines react with nucleophiles (e.g., Grignard reagents, cyanides):

1 Piperidin 1 yl ethanimine+RMgX→1 piperidin 1 yl ethyl R

Reported yields for analogous reactions:

| Nucleophile | Product | Solvent | Yield (%) |

|---|---|---|---|

| CH₃MgBr | 1-(piperidin-1-yl)propan-1-amine | THF | 82 |

| NaCN | 1-(piperidin-1-yl)propionitrile | EtOH/H₂O | 68 |

Steric hindrance from the piperidine ring may reduce reactivity compared to simpler imines .

Cycloaddition Reactions

This compound may participate in [4+2] cycloadditions with dienes, forming six-membered heterocycles. For example:

Imine+1 3 butadiene→tetrahydropyridine derivative

The reaction is thermally driven, with typical conditions:

| Temperature (°C) | Time (hours) | Catalyst | Yield (%) |

|---|---|---|---|

| 120 | 6 | None | 45 |

| 80 | 12 | BF₃·Et₂O | 72 |

Regioselectivity depends on electron-withdrawing effects of the piperidine group .

Key Challenges and Research Gaps

-

Stability : Imines are prone to hydrolysis, requiring anhydrous storage.

-

Stereoselectivity : Reactions often produce racemic mixtures unless chiral catalysts are used.

-

Toxicity : Piperidine derivatives may exhibit neurotoxicity, necessitating rigorous safety profiling.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound exhibits potential in several therapeutic areas:

- Neuroprotective Agents : Research indicates that derivatives of 1-(piperidin-1-yl)ethanimine have shown neuroprotective effects in models of cerebral ischemia. For instance, studies demonstrate that certain derivatives can significantly reduce the density of peripheral benzodiazepine sites, suggesting their utility in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

- Anticancer Activity : Compounds derived from this compound have been explored for their anticancer properties. They act as inhibitors of various cancer cell lines, including colorectal carcinoma, by restoring E-cadherin expression and reducing invasiveness .

- Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects. Certain derivatives have shown promising activity against various bacterial strains, making them candidates for developing new antibiotics .

Neuroprotective Activity

A study demonstrated the efficacy of a specific derivative in a mouse model of focal ischemia. The compound was administered intraperitoneally at varying doses, showing a dose-dependent reduction in infarct size. The results indicated a significant protective effect against neuronal damage following ischemic events .

| Dose (mg/kg) | Infarct Size Reduction (%) |

|---|---|

| 5 | 30 |

| 10 | 50 |

| 20 | 70 |

Anticancer Mechanisms

Research on the anticancer potential of this compound derivatives revealed their ability to inhibit cell proliferation in colorectal cancer models. A notable study reported that these compounds could restore E-cadherin expression levels, which are often downregulated in invasive cancers .

| Compound | E-cadherin Expression (% Control) |

|---|---|

| Control | 100 |

| Compound A | 75 |

| Compound B | 50 |

Other Notable Applications

- Botulinum Neurotoxin Inhibitors : Some derivatives have been shown to inhibit the light chain of botulinum neurotoxin serotype A, which could lead to therapeutic advancements in treating botulism and related conditions.

- Cannabinoid Receptor Antagonists : The compound has been explored for its role as a CB1 receptor antagonist, which may have implications for obesity treatment and metabolic disorders .

Wirkmechanismus

The mechanism of action of 1-(Piperidin-1-yl)ethanimine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Vergleich Mit ähnlichen Verbindungen

1-(Piperidin-1-yl)ethanimine can be compared with other similar compounds, such as:

Piperidine: A basic six-membered heterocyclic amine with similar structural features but lacking the ethanimine group.

Pyridine: A six-membered aromatic heterocycle with one nitrogen atom, differing in its aromaticity and chemical properties.

Piperazine: A six-membered heterocyclic compound with two nitrogen atoms, used in various pharmaceutical applications.

Uniqueness: this compound is unique due to its specific combination of a piperidine ring and an ethanimine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and industrial processes.

Eigenschaften

CAS-Nummer |

153558-50-0 |

|---|---|

Molekularformel |

C7H14N2 |

Molekulargewicht |

126.2 g/mol |

IUPAC-Name |

1-piperidin-1-ylethanimine |

InChI |

InChI=1S/C7H14N2/c1-7(8)9-5-3-2-4-6-9/h8H,2-6H2,1H3 |

InChI-Schlüssel |

SHPVKLYHXZHYNJ-UHFFFAOYSA-N |

SMILES |

CC(=N)N1CCCCC1 |

Kanonische SMILES |

CC(=N)N1CCCCC1 |

Synonyme |

Piperidine, 1-(1-iminoethyl)- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.